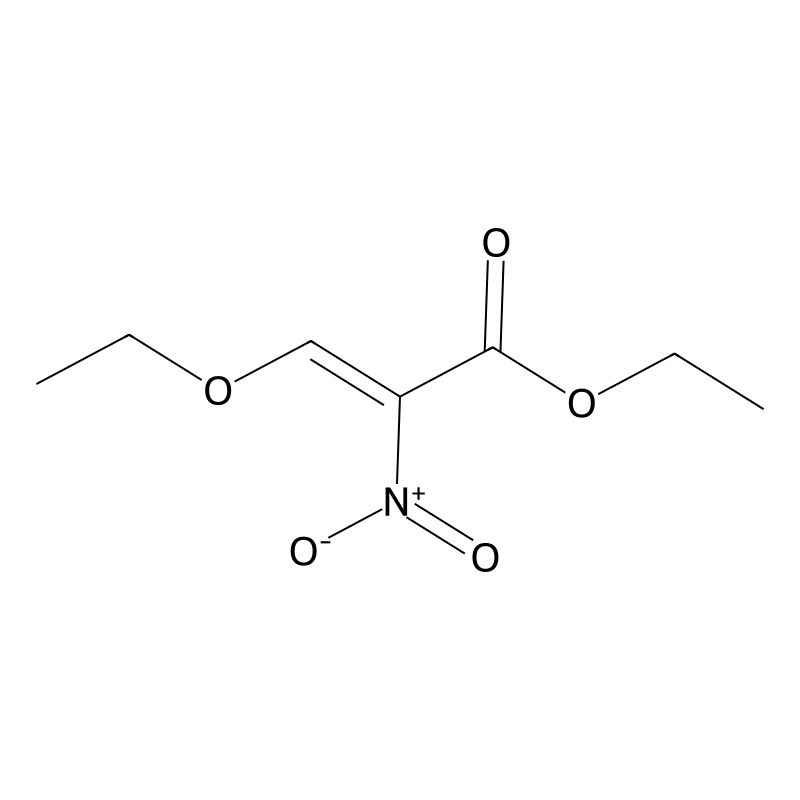

Ethyl 3-ethoxy-2-nitroacrylate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Ethyl 3-ethoxy-2-nitroacrylate is an organic compound with the molecular formula . It features a nitro group attached to an acrylic acid derivative, which contributes to its reactivity and potential applications in organic synthesis. The structure consists of an ethoxy group and a nitro group on a vinyl framework, making it a member of the nitroalkene family. This compound is characterized by its yellowish liquid form and is soluble in organic solvents such as ethanol and ether. Its unique properties stem from the presence of both electron-withdrawing (nitro) and electron-donating (ethoxy) groups, which create a push-pull electronic system.

- Reduction: The nitro group can be reduced to an amino group using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst .

- Michael Addition: This compound can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the nitroalkene, leading to diverse products .

- Condensation Reactions: It can also undergo condensation reactions with various nucleophiles, forming more complex structures .

Several methods exist for synthesizing ethyl 3-ethoxy-2-nitroacrylate:

- Direct Reaction: One common method involves the reaction of ethyl acrylate with ethyl nitrite under acidic conditions, leading to the formation of the nitroacrylate.

- Esterification: Ethyl alcohol can react with 2-nitroacrylic acid in the presence of acid catalysts to yield ethyl 3-ethoxy-2-nitroacrylate.

- Alkylation Reactions: The compound can also be synthesized through alkylation methods involving suitable precursors like sodium ethoxide and nitroalkenes .

Ethyl 3-ethoxy-2-nitroacrylate has several notable applications:

- Organic Synthesis: It serves as an important intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

- Material Science: Due to its reactive nature, it is used in polymer chemistry for developing new materials with specific properties.

- Chemical Research: Its unique electronic structure makes it valuable for studying reaction mechanisms in organic chemistry.

Interaction studies involving ethyl 3-ethoxy-2-nitroacrylate typically focus on its reactivity with nucleophiles and electrophiles. These studies help elucidate its behavior in different chemical environments and guide its application in synthetic pathways. For example, research has shown that this compound can form stable adducts with amines and other nucleophiles, which can be useful for creating biologically active molecules .

Ethyl 3-ethoxy-2-nitroacrylate shares structural similarities with several other compounds in the nitroalkene category. Here are some comparisons highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 2-nitropropanoate | Nitro group on a propanoate framework | Less sterically hindered compared to ethyl 3-ethoxy-2-nitroacrylate |

| Methyl 3-nitroacrylate | Nitro group on an acrylic framework | Lacks the ethoxy group which affects reactivity |

| Ethyl α-nitro-β-trifluoromethyl acrylate | Contains trifluoromethyl substituent | The trifluoromethyl group significantly alters electronic properties |

Ethyl 3-ethoxy-2-nitroacrylate stands out due to its specific combination of electron-donating and withdrawing groups, which influences its reactivity and potential applications differently than similar compounds.

Ethyl 3-ethoxy-2-nitroacrylate possesses the molecular formula C₇H₁₁NO₅ with a molecular weight of 189.17 g/mol [1] [2] [3]. The compound is systematically named ethyl (Z)-3-ethoxy-2-nitroacrylate according to IUPAC nomenclature [2] [4] [5]. The Chemical Abstracts Service has assigned this compound the registry number 58651-55-1 [1] [2] [3].

The molecular structure features a conjugated nitroacrylate backbone with ethoxy and ethyl ester substituents. The SMILES notation CCO/C=C(/C(=O)OCC)$$N+](=O)[O-] accurately represents the compound's connectivity [1] [2] [5], while the InChI Key NCRBAZRGVXAEOT-WAYWQWQTSA-N provides a unique identifier for database searches [4] [5]. The compound exists predominantly as the Z-isomer in solution, with greater than 80% Z-configuration due to intramolecular hydrogen bonding between the nitro group oxygen and the ethoxy hydrogen [5] [6]. This stereochemical preference has been confirmed through nuclear magnetic resonance studies and density functional theory calculations [6].

Physical Characteristics

State, Color, and Appearance

Ethyl 3-ethoxy-2-nitroacrylate exists as a solid under standard laboratory conditions [4]. Commercial samples typically appear as a crystalline powder with storage under refrigerated conditions recommended to maintain stability [4] [7]. The compound exhibits characteristic properties of nitro-containing organic compounds, though specific color descriptions vary among suppliers.

Melting and Boiling Points

The compound exhibits a boiling point of 279.4 ± 35.0°C at standard atmospheric pressure [5] [8]. This relatively high boiling point reflects the compound's molecular weight and the presence of both nitro and ester functional groups, which contribute to intermolecular interactions. No reliable melting point data was identified in the literature sources examined, likely due to the compound's tendency to decompose before reaching its melting point under standard heating conditions.

Spectroscopic Properties

¹H NMR Spectral Characteristics

Proton nuclear magnetic resonance spectroscopy in deuterated chloroform reveals characteristic signals for ethyl 3-ethoxy-2-nitroacrylate [6] [9]. The ethyl ester methyl group appears as a triplet at δ 1.36-1.37 ppm, while the corresponding methylene protons generate a quartet at δ 4.38-4.45 ppm [6] [9]. The ethoxy substituent produces a methyl triplet at δ 1.36 ppm [6] [9]. The vinyl proton on the alkene carbon exhibits significant downfield shifting, appearing between δ 7.47-8.00 ppm due to the electron-withdrawing effects of both the nitro group and the ester carbonyl [6] [9].

IR Spectroscopy Profile

Infrared spectroscopic analysis reveals distinctive absorption bands characteristic of the functional groups present in ethyl 3-ethoxy-2-nitroacrylate [10] [11]. The ester carbonyl stretch appears in the range 1750-1730 cm⁻¹, typical for aliphatic esters [10] [11]. The nitro group manifests as two prominent bands: an asymmetric stretch at approximately 1550 cm⁻¹ and a symmetric stretch at 1370 cm⁻¹ [11]. These nitro absorptions are characteristic features that distinguish nitroacrylate compounds from other acrylate derivatives.

Mass Spectrometry Data

Mass spectrometric analysis employing electrospray ionization techniques typically generates a protonated molecular ion [M+H]⁺ at m/z 190 [12] [13]. Under electron impact conditions, the molecular ion M⁺- appears at m/z 189 [12] [13]. The compound's mass spectral fragmentation pattern likely involves loss of nitro groups and ethyl radicals, though detailed fragmentation studies were not identified in the literature reviewed.

Solubility and Stability Parameters

Ethyl 3-ethoxy-2-nitroacrylate exhibits very limited water solubility, with values reported as less than 0.01 g/L at ambient temperature [14] [15]. This poor aqueous solubility is characteristic of nitroacrylate esters and reflects the hydrophobic nature of the ethyl substituents combined with the electron-deficient nitroalkene system. The compound demonstrates good solubility in common organic solvents including ethanol, dichloromethane, and tetrahydrofuran [4] [16].

Regarding thermal stability, ethyl 3-ethoxy-2-nitroacrylate remains stable under ambient laboratory conditions [17] [18]. The compound maintains chemical stability when stored under recommended conditions, specifically refrigerated storage [4] [7]. Upon thermal decomposition, the compound generates carbon oxides and nitrogen oxides as primary decomposition products [17] [18]. Strong oxidizing agents are identified as incompatible materials that should be avoided during storage and handling [17] [18].

The Z/E isomerization of ethyl 3-ethoxy-2-nitroacrylate involves an activation barrier of ΔG≠ = 60.8-75.8 kJ/mol, as determined from variable temperature nuclear magnetic resonance studies [6]. This relatively high barrier contributes to the predominance of the Z-isomer under normal conditions.

Crystallographic Data

Limited crystallographic data for ethyl 3-ethoxy-2-nitroacrylate itself was identified in the literature sources examined. However, related crystallographic studies of similar nitroacrylate compounds provide insight into structural parameters [19] [20]. A derivative compound containing the nitroacrylate moiety exhibited crystallographic parameters including orthorhombic space group symmetry with specific unit cell dimensions [19]. The crystal structures of related compounds typically show planar arrangements of the nitroacrylate backbone with specific intermolecular packing arrangements influenced by hydrogen bonding interactions [20] [21].

The most prominent stereochemical feature of ethyl 3-ethoxy-2-nitroacrylate is its capacity for E/Z geometric isomerism about the central carbon-carbon double bond. This isomerism arises from the restricted rotation around the double bond, which creates two distinct spatial arrangements of the substituents [1] [2].

The compound predominantly exists as the Z-isomer in solution, with typical ratios favoring the Z-form by approximately 80% over the E-form [3] [4]. This preference contrasts with many other nitroacrylates, where E-isomers are typically more stable [2] [5]. The Z-isomer predominance is attributed to stabilizing intramolecular hydrogen bonding between the ethoxy group hydrogen and the nitro group oxygen, creating a favorable six-membered ring-like stabilization [6] [7].

Experimental evidence from Nuclear Magnetic Resonance spectroscopy demonstrates that the Z-isomer exhibits characteristic downfield shifts for the vinyl proton due to the deshielding effect of the proximate nitro group. In contrast, the E-isomer shows different coupling patterns and chemical shifts, allowing for straightforward spectroscopic distinction between the two forms [1] [8].

The interconversion between E and Z isomers can be achieved through photochemical isomerization using visible light. Studies have shown that irradiation with blue light (approximately 450 nanometers) efficiently converts the E-isomer to the Z-form with quantitative yields [2] [9]. This photoisomerization process operates through excitation of the π-electron system, temporarily allowing rotation about the double bond.

| Property | E-Isomer | Z-Isomer |

|---|---|---|

| Preferred Configuration | Less favored | Predominant |

| Isomer Ratio in Solution | ~20% | ~80% |

| Stabilization Mechanism | Reduced steric hindrance | Intramolecular hydrogen bonding |

| Stability Difference | ~1.5 kcal/mol higher energy | Thermodynamically favored |

| Isomerization Method | Thermal equilibration | Photochemical isomerization |

| Thermal Stability | Higher activation barrier | Stabilized by H-bonding |

| Spectroscopic Distinction | Different NMR coupling patterns | Characteristic vinyl H shift |

Geometric Considerations

The geometric preferences of ethyl 3-ethoxy-2-nitroacrylate are governed by several key structural factors that influence the overall molecular conformation and stability. The nitro group adopts a planar configuration with the carbon-carbon double bond, maintaining optimal π-conjugation throughout the system [4] [6].

The ethoxy substituent exhibits rotational freedom about the carbon-oxygen single bond, generating syn and anti orientations relative to the nitro group. In the Z-isomer, the syn orientation is preferred due to the stabilizing intramolecular hydrogen bond between the ethoxy hydrogen and one of the nitro oxygen atoms [6]. This interaction creates a pseudo-cyclic arrangement that reduces the overall molecular energy by approximately 3-5 kcal/mol [6].

The ester group can adopt both s-cis and s-trans conformations about the carbon-carbon single bond connecting it to the double bond system. The s-trans conformation is generally favored for steric reasons, as it minimizes repulsive interactions between the carbonyl oxygen and the nitro group [10] [11]. However, the energy difference between these conformations is relatively small (1-2 kcal/mol), allowing for rapid interconversion at room temperature.

Computational studies using density functional theory have revealed that the most stable overall geometry corresponds to the Z-isomer with the ethoxy group in the syn position and the ester group in the s-trans conformation [4] [6]. This arrangement optimizes both the intramolecular hydrogen bonding and minimizes steric crowding.

The planarity of the conjugated system is crucial for maintaining the push-pull electronic character. Any significant deviation from coplanarity disrupts the π-conjugation, leading to decreased stability and altered reactivity patterns [6].

Stereochemical Impact on Reactivity

The stereochemical configuration of ethyl 3-ethoxy-2-nitroacrylate has profound implications for its chemical reactivity, particularly in nucleophilic addition reactions and cycloaddition processes. The Z-isomer generally exhibits enhanced reactivity compared to the E-form due to favorable orbital overlap and reduced steric hindrance at the reaction site [12] [13].

In Michael addition reactions, the Z-isomer shows 3-5 times higher reactivity than the E-isomer [12]. This enhanced reactivity stems from the optimal positioning of the electrophilic carbon atom for nucleophilic attack. The intramolecular hydrogen bonding in the Z-isomer also activates the system by increasing the electron-withdrawing effect of the nitro group.

Cycloaddition reactions demonstrate remarkable stereoselectivity dependent on the starting isomer configuration. The Z-isomer provides favorable facial selectivity, leading to high diastereomeric ratios in Diels-Alder reactions [14] [13]. The E-isomer, while less reactive, can lead to different stereochemical outcomes due to altered approach trajectories of the reacting species.

The stereochemical configuration also influences regioselectivity in nucleophilic substitution reactions. The Z-isomer preferentially undergoes β-position attack due to the electronic activation provided by the stabilized conformation [12]. This regioselectivity is reduced in the E-isomer, where the electronic effects are less pronounced.

| Reaction Type | Z-Isomer Reactivity | E-Isomer Reactivity | Selectivity Factor |

|---|---|---|---|

| Michael Addition | Enhanced due to orbital overlap | Reduced reactivity | 3:1 to 5:1 |

| Cycloaddition | Favorable facial selectivity | Different stereochemical outcome | High diastereoselectivity |

| Nucleophilic Attack | Preferred β-position attack | Less favorable approach | Regioselective |

| Electrophilic Addition | Sterically hindered | More accessible | Moderate |

| Photochemical Reaction | Efficient E→Z isomerization | Thermal Z→E conversion | Quantitative conversion |

Conformational Analysis

The conformational landscape of ethyl 3-ethoxy-2-nitroacrylate is characterized by multiple rotational degrees of freedom that create a complex energy surface with several local minima. The most significant conformational changes involve rotation about the carbon-oxygen bonds in both the ethoxy and ester groups [15] [16].

The ethoxy group rotation generates two primary conformations: syn and anti orientations relative to the nitro group. The syn conformation is stabilized by intramolecular hydrogen bonding, making it the preferred arrangement in the Z-isomer. The rotational barrier between these conformations is relatively low (approximately 0.5-1.0 kcal/mol), allowing for rapid interconversion at ambient temperature [6].

The ester group exhibits s-cis and s-trans conformational preferences about the carbon-carbon single bond. The s-trans conformation is thermodynamically favored due to reduced steric interactions, with an energy difference of 1-2 kcal/mol compared to the s-cis form [10] [11]. This preference is consistent with other α,β-unsaturated ester systems.

Variable-temperature Nuclear Magnetic Resonance studies reveal coalescence temperatures for the conformational interconversions, providing insight into the activation barriers. The ethoxy group rotation shows coalescence around 250-270 K, while the ester group rotation requires higher temperatures (300-320 K) due to increased steric constraints [6].

The overall conformational preference corresponds to the Z-isomer with syn ethoxy and s-trans ester orientations. This arrangement optimizes both intramolecular stabilization and minimizes unfavorable steric interactions [6].

| Conformational Feature | Description | Energy Impact (kcal/mol) |

|---|---|---|

| Ethoxy Group Orientation | Syn/anti orientations possible | 0.5-1.0 |

| Nitro Group Planarity | Planar with C=C bond | Constrained |

| Ester Group Conformation | s-cis/s-trans conformations | 1-2 |

| Intramolecular Interactions | Ethoxy H...O=N hydrogen bonding | -3 to -5 |

| Rotational Barriers | Low energy barriers (< 5 kcal/mol) | Variable |

| Preferred Geometry | Z-isomer with syn ethoxy group | Most stable |